molecular formula C29H30F2N2O3 B2619882 (3r,5r,7r)-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)adamantane-1-carboxamide CAS No. 328110-47-0

(3r,5r,7r)-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)adamantane-1-carboxamide

Cat. No.: B2619882
CAS No.: 328110-47-0
M. Wt: 492.567
InChI Key: ABWVSVKPQLZQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a rigid adamantane core (C10H15) substituted with two distinct groups:

  • 2,4-Difluorophenyl: Enhances metabolic stability and modulates electronic properties via fluorine's electron-withdrawing effects.
  • 4-(1,3-Dioxoisoindolin-2-yl)butyl: A lipophilic group with a dioxoisoindolinyl moiety, which may influence solubility and target binding through π-π interactions.

The stereochemistry (3R,5R,7R) ensures optimal spatial arrangement for interactions with biological targets, such as enzymes or receptors. Adamantane derivatives are known for their rigidity and ability to penetrate lipid membranes, making them promising candidates for central nervous system (CNS) targeting .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F2N2O3/c30-21-7-8-25(24(31)14-21)32(28(36)29-15-18-11-19(16-29)13-20(12-18)17-29)9-3-4-10-33-26(34)22-5-1-2-6-23(22)27(33)35/h1-2,5-8,14,18-20H,3-4,9-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWVSVKPQLZQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCCCN4C(=O)C5=CC=CC=C5C4=O)C6=C(C=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the adamantane core: This can be achieved through various methods, such as the catalytic hydrogenation of adamantane derivatives.

    Introduction of the carboxamide group: This step often involves the reaction of adamantane with a suitable carboxylic acid derivative under acidic or basic conditions.

    Attachment of the 2,4-difluorophenyl group: This can be done through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Incorporation of the 1,3-dioxoisoindolin-2-yl group: This step may involve a condensation reaction with a suitable phthalimide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for diseases where adamantane derivatives have shown efficacy.

    Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)adamantane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural variations and properties among related adamantane carboxamides:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2,4-Difluorophenyl, 4-(1,3-dioxoisoindolin-2-yl)butyl C29H29F2N3O3 ~517.56 Fluorine atoms enhance stability; dioxoisoindolinyl improves lipophilicity -
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-1-adamantanecarboxamide 4-(Thiazol-2-ylsulfamoyl)phenyl C20H23N3O3S2 417.54 Sulfamoyl group introduces hydrogen-bonding potential; thiazole enhances aromatic interactions
(3R,5R,7R)-N-{(R)-1-Amino-1-oxo-3-[4-(piperidine-1-carbonyl)oxazol-2-yl]propan-2-yl}adamantane-1-carboxamide Oxazole-piperidine, amino-oxo C24H32N4O4 ~464.54 Oxazole and piperidine groups may improve solubility and target specificity
N-(((3R,5R,7R)-Adamantan-1-yl)methyl)-N-(2,2-difluoroethyl)aniline Adamantylmethyl, 2,2-difluoroethyl C19H24F2N2 ~318.41 Difluoroethyl group increases metabolic resistance; simpler structure

Functional Group Impact

  • Fluorine Substituents: The target compound’s 2,4-difluorophenyl group confers higher metabolic stability compared to non-fluorinated analogs like N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-1-adamantanecarboxamide .
  • Dioxoisoindolinyl vs.

Inferred Pharmacological Implications

  • Target Selectivity : The dioxoisoindolinyl group may interact with hydrophobic pockets in enzymes, contrasting with the hydrogen-bonding capability of sulfamoyl groups in .
  • Lipophilicity : The target compound’s higher molecular weight (~517 vs. 417 in ) may reduce aqueous solubility but improve membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.